2-(Piperidin-3-ylmethoxy)pyrazine
Overview
Description
2-(Piperidin-3-ylmethoxy)pyrazine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is also known as PMOP. The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10/h4-5,7,9,11H,1-3,6,8H2 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 193.25 g/mol . It is a liquid .Scientific Research Applications
Genotoxicity and Metabolic Activation
Kalgutkar et al. (2007) investigated the genotoxicity of a compound structurally similar to 2-(Piperidin-3-ylmethoxy)pyrazine, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine. This compound, known for its inhibition of food intake and reduction in body weight in rats, was found to be genotoxic in the Salmonella Ames assay. The study revealed that metabolic activation played a significant role in its mutagenicity, providing insights into the metabolic pathways involved (Kalgutkar et al., 2007).
Intercalation into α-Titanium Hydrogenphosphate
Nunes and Airoldi (2000) explored the intercalation of various heterocyclic amines, including piperazine, a structural relative of this compound, into α-titanium hydrogenphosphate. The study provided valuable data on the amounts of amines intercalated and the resultant changes in interlamellar distances, contributing to the understanding of host-guest chemistry (Nunes & Airoldi, 2000).
Medicinal Importance of Pyrazine Ring
Miniyar et al. (2013) highlighted the medicinal significance of the pyrazine ring, which is a key component of this compound. This review emphasized the therapeutic applications of pyrazine derivatives, underscoring their importance in drug design and their various biological activities (Miniyar et al., 2013).
Automated Flow Preparation in Drug Synthesis
Ingham et al. (2014) described the use of automated flow chemistry techniques for the preparation of compounds like pyrazine-2-carboxamide. This methodology demonstrates the importance of automation in synthesizing complex molecules efficiently, relevant to compounds similar to this compound (Ingham et al., 2014).
QSAR Studies for GPCR-6 Inhibitory Activity
Sarkar et al. (2022) conducted a QSAR (Quantitative Structure-Activity Relationship) study on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives. The study aimed to understand the physicochemical properties essential for GPCR-6 inhibition, providing insights into the design of new molecules with similar structures (Sarkar et al., 2022).
Future Directions
While specific future directions for 2-(Piperidin-3-ylmethoxy)pyrazine are not mentioned in the retrieved data, pyrazine derivatives have been studied for their potential applications. For instance, novel substituted pyrazine derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Properties
IUPAC Name |
2-(piperidin-3-ylmethoxy)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10/h4-5,7,9,11H,1-3,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAYELPRARYGJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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